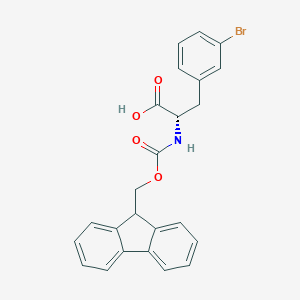

Fmoc-3-bromo-L-phenylalanine

Vue d'ensemble

Description

Fmoc-3-bromo-L-phenylalanine: is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid. It is a derivative of L-phenylalanine where a bromine atom is substituted at the third position of the phenyl ring. This compound is primarily used in peptide synthesis and proteomics research due to its ability to protect the amino group during peptide bond formation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis begins with L-phenylalanine.

Bromination: L-phenylalanine is brominated at the third position of the phenyl ring using a brominating agent such as bromine or N-bromosuccinimide (NBS).

Industrial Production Methods: The industrial production of Fmoc-3-bromo-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large quantities of L-phenylalanine are brominated using industrial brominating agents.

Fmoc Protection: The brominated product is then subjected to Fmoc protection using automated peptide synthesizers to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromine atom in Fmoc-3-bromo-L-phenylalanine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: The Fmoc-protected amino group can participate in peptide coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used under mild conditions to replace the bromine atom.

Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used for peptide bond formation.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can be azido-phenylalanine or thio-phenylalanine derivatives.

Peptide Products: The major products are peptides with this compound incorporated at specific positions.

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis:

Fmoc-3-bromo-L-phenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the assembly of complex peptide sequences. Its unique structure enhances the stability and solubility of peptides during synthesis, making it an essential component in the production of therapeutic peptides .

Drug Development

Enhancing Biological Activity:

In medicinal chemistry, this compound serves as a crucial intermediate for developing peptide-based drugs. The bromine substituent can significantly influence the biological activity of peptides by enhancing binding affinity to target receptors or altering pharmacokinetic properties. This modification can lead to improved efficacy and reduced side effects in drug candidates .

Bioconjugation

Targeted Drug Delivery Systems:

The compound is employed in bioconjugation techniques, where it can be covalently attached to various biomolecules such as antibodies or nanoparticles. This application is vital for creating targeted drug delivery systems that improve the specificity and efficiency of therapeutic agents. By facilitating the attachment of drugs to specific cellular targets, this compound aids in minimizing off-target effects .

Research in Protein Engineering

Modifying Protein Structures:

this compound is also used in protein engineering studies aimed at understanding protein function and stability. Its incorporation into proteins can help elucidate structure-function relationships and provide insights into enzyme mechanisms. This application is particularly relevant in biotechnology, where engineered proteins are developed for industrial and therapeutic purposes .

Fluorescent Labeling

Visualization in Biological Assays:

The compound can be utilized for fluorescent labeling applications, allowing researchers to visualize peptides in various biological assays. This application is crucial for tracking peptide interactions within cells or tissues, contributing to advancements in cellular biology and biochemistry .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block in solid-phase peptide synthesis with enhanced stability and solubility. |

| Drug Development | Enhances biological activity and pharmacokinetic properties of peptide-based drugs. |

| Bioconjugation | Facilitates targeted drug delivery through covalent attachment to biomolecules. |

| Protein Engineering | Aids in modifying protein structures to study function and stability. |

| Fluorescent Labeling | Used for visualization of peptides in biological assays, enhancing research capabilities. |

Case Studies

-

Hydrogels for Tissue Engineering:

Research has demonstrated that hydrogels formed from halogenated Fmoc-short peptides, including this compound, show promise as scaffolds for tissue engineering applications. These hydrogels can support cell growth and differentiation, indicating their potential use in regenerative medicine . -

Peptide-Based Drug Design:

A study highlighted the role of brominated phenylalanine derivatives in developing novel peptide drugs with improved receptor binding properties. The incorporation of this compound into these peptides resulted in enhanced therapeutic profiles compared to non-brominated counterparts .

Mécanisme D'action

Molecular Targets and Pathways:

Antibacterial Activity: Fmoc-3-bromo-L-phenylalanine exhibits antibacterial properties by disrupting bacterial cell membranes and inducing oxidative stress.

Peptide Bond Formation: The Fmoc group protects the amino group during peptide synthesis, allowing for selective deprotection and coupling reactions.

Comparaison Avec Des Composés Similaires

Fmoc-3-fluoro-L-phenylalanine: Similar to Fmoc-3-bromo-L-phenylalanine but with a fluorine atom instead of bromine.

Fmoc-3-chloro-L-phenylalanine: Contains a chlorine atom at the third position of the phenyl ring.

Uniqueness:

Bromine Substitution: The presence of a bromine atom provides unique reactivity and properties compared to other halogenated phenylalanine derivatives.

Antibacterial Properties: this compound has been shown to have specific antibacterial activity, which is not observed in all halogenated derivatives.

Activité Biologique

Introduction

Fmoc-3-bromo-L-phenylalanine is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromine atom at the meta position of the phenyl ring. This compound has garnered attention in biochemical research due to its potential applications in drug development, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₀BrNO₄ |

| Molecular Weight | 466.34 g/mol |

| CAS Number | 220497-48-3 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have demonstrated that Fmoc-phenylalanine derivatives exhibit significant antimicrobial properties, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound's antibacterial mechanism is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.

A notable study highlighted the development of a hydrogel formulation combining Fmoc-phenylalanine with aztreonam, an antibiotic effective against Gram-negative bacteria. This combination not only enhanced the antibacterial spectrum but also significantly reduced bacterial load in wound infection models in mice. The synergistic effect was primarily due to increased permeability provided by aztreonam, allowing Fmoc-phenylalanine to exert its effects on Gram-negative bacteria as well .

Study 1: Antibacterial Efficacy

In a study published in 2020, researchers investigated the antibacterial synergy between Fmoc-phenylalanine hydrogel and aztreonam. The results indicated that this combination effectively reduced bacterial counts in infected wounds, showcasing a promising approach for treating bacterial infections resistant to conventional antibiotics .

Study 2: Interaction with BET Proteins

Another research effort focused on understanding how brominated amino acids interact with BET proteins. This study revealed that bromination could potentially alter binding affinities and enhance therapeutic effects when used alongside existing cancer treatments. Although direct data on this compound was not available, the implications for similar compounds suggest potential avenues for future research .

Propriétés

IUPAC Name |

(2S)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALGTIKYXVBTAO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370316 | |

| Record name | Fmoc-3-bromo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-48-3 | |

| Record name | 3-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-3-bromo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.